5-Chloro-2-thienylmagnesium bromide

Catalog No.
S1491817
CAS No.
111762-30-2
M.F
C4H2BrClMgS
M. Wt
221.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-thienylmagnesium bromide

CAS Number

111762-30-2

Product Name

5-Chloro-2-thienylmagnesium bromide

IUPAC Name

magnesium;5-chloro-2H-thiophen-2-ide;bromide

Molecular Formula

C4H2BrClMgS

Molecular Weight

221.79 g/mol

InChI

InChI=1S/C4H2ClS.BrH.Mg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

XALGVPKDKLSEQN-UHFFFAOYSA-M

SMILES

C1=[C-]SC(=C1)Cl.[Mg+2].[Br-]

Canonical SMILES

C1=[C-]SC(=C1)Cl.[Mg+2].[Br-]

Synthesis and Applications:

5-Chloro-2-thienylmagnesium bromide is an organometallic compound, specifically a Grignard reagent. Grignard reagents are a class of organometallic compounds widely used in organic chemistry for the formation of carbon-carbon bonds. 5-Chloro-2-thienylmagnesium bromide can be synthesized from 5-chloro-2-thiophene and magnesium metal in an inert atmosphere like diethyl ether or tetrahydrofuran [].

Functional Group Modifications:

The key functional group in 5-chloro-2-thienylmagnesium bromide is the halogen (chloro) group attached to the thienyl ring. This group can be readily displaced by various nucleophiles, enabling the introduction of diverse functionalities onto the molecule. This property makes 5-Chloro-2-thienylmagnesium bromide a versatile building block for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science [, ].

5-Chloro-2-thienylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is characterized by the presence of a thienyl group, which is a five-membered aromatic ring containing sulfur. The compound has the chemical formula C5_5H5_5BrClS and is typically used in organic synthesis due to its nucleophilic properties. It plays a crucial role in various

5-Chloro-2-thienylmagnesium bromide primarily participates in Grignard reactions, where it acts as a nucleophile. These reactions involve the addition of this reagent to electrophiles such as carbonyl compounds, leading to the formation of alcohols after hydrolysis. The general reaction can be represented as follows:

R MgX+=R R +MgX OH \text{R MgX}+\text{R }=\text{R R }+\text{MgX OH }

In this case, R represents the thienyl group, and R' can be any electrophile. Additionally, 5-chloro-2-thienylmagnesium bromide has been utilized in the synthesis of silver nanowires, where its presence aids in the formation of smaller silver halide particles during the reduction process .

The synthesis of 5-chloro-2-thienylmagnesium bromide typically involves the reaction of 5-chloro-2-thiophenol with magnesium in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The process can be summarized as follows:

  • Preparation of Magnesium Turnings: Magnesium turnings are cleaned and dried.
  • Dissolution: The thienyl halide (5-chloro-2-thiophenol) is dissolved in an anhydrous solvent.
  • Addition of Magnesium: Magnesium turnings are added to the solution under inert atmosphere conditions (e.g., nitrogen or argon).
  • Reaction Monitoring: The reaction is monitored until complete, usually indicated by the disappearance of starting material.
  • Isolation: The product is isolated through filtration and evaporation of the solvent.

This method ensures that moisture does not interfere with the reaction, which is crucial for Grignard reagents .

5-Chloro-2-thienylmagnesium bromide finds applications in various fields:

  • Organic Synthesis: It is widely used for synthesizing complex organic molecules through carbon-carbon bond formation.
  • Material Science: The compound has been utilized in developing nanostructured materials, particularly in synthesizing silver nanowires.
  • Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis due to their potential biological activities.

Interaction studies involving 5-chloro-2-thienylmagnesium bromide primarily focus on its reactivity with different electrophiles and its role in catalytic processes. Research indicates that this compound can enhance the efficiency of certain reactions, particularly in forming nanostructures like silver nanowires . Further studies could explore its interactions with biological systems to understand its potential therapeutic applications.

Several compounds share structural similarities with 5-chloro-2-thienylmagnesium bromide, including:

  • Thienylmagnesium bromide: Lacks chlorine substituent but exhibits similar reactivity.
  • 4-Chlorothiophenylmagnesium bromide: Contains a chlorine substituent at a different position on the thiophene ring.
  • 2-Thienylmagnesium chloride: A less reactive variant due to chloride instead of bromide.

Comparison Table

CompoundUnique FeaturesReactivity
5-Chloro-2-thienylmagnesium bromideChlorine at position 5 enhances nucleophilicityHigh
Thienylmagnesium bromideNo chlorine substituentModerate
4-Chlorothiophenylmagnesium bromideChlorine at position 4 affects electronic propertiesModerate to High
2-Thienylmagnesium chlorideChlorine instead of bromine reduces reactivityLow

The uniqueness of 5-chloro-2-thienylmagnesium bromide lies in its specific nucleophilic properties and its application in synthesizing advanced materials like silver nanowires, making it a valuable reagent in organic chemistry and materials science .

Hydrogen Bond Acceptor Count

3

Exact Mass

219.85995 g/mol

Monoisotopic Mass

219.85995 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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